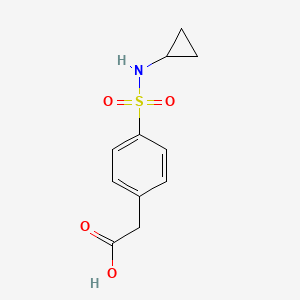
(4-Cyclopropylsulfamoyl-phenyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid is an organic compound with the molecular formula C11H13NO4S It is characterized by the presence of a cyclopropylsulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid typically involves the following steps:
Formation of the Cyclopropylsulfamoyl Group: This can be achieved by reacting cyclopropylamine with a sulfonyl chloride derivative under basic conditions.
Attachment to the Phenyl Ring: The cyclopropylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of 2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopropylsulfamoylphenylmethanol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopropylsulfamoylphenylmethanol.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in the regulation of immune responses and inflammation.
類似化合物との比較
Similar Compounds
Phenylacetic Acid: A simple aromatic carboxylic acid with similar structural features but lacking the cyclopropylsulfamoyl group.
Cyclopropylsulfonamide: Contains the cyclopropylsulfamoyl group but lacks the phenylacetic acid moiety.
Uniqueness
2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid is unique due to the presence of both the cyclopropylsulfamoyl group and the phenylacetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C11H13NO4S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC名 |
2-[4-(cyclopropylsulfamoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)7-8-1-5-10(6-2-8)17(15,16)12-9-3-4-9/h1-2,5-6,9,12H,3-4,7H2,(H,13,14) |
InChIキー |
WTEOCWAHTSNSPB-UHFFFAOYSA-N |
正規SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





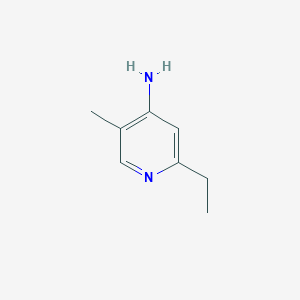
![4-[(2-Ethylbutyl)amino]cyclohexan-1-OL](/img/structure/B13251896.png)
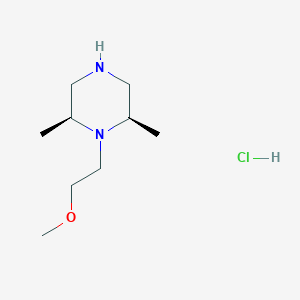
![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13251902.png)
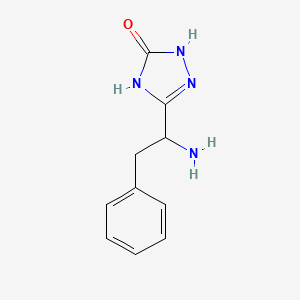
![8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13251912.png)
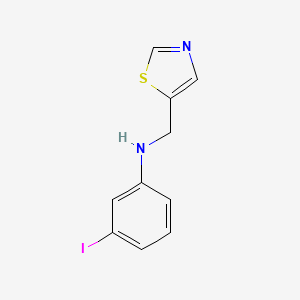

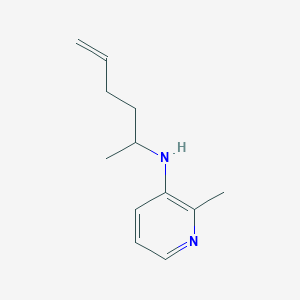

![1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13251951.png)
